4-(3-三氟甲基-苯磺酰胺基)-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

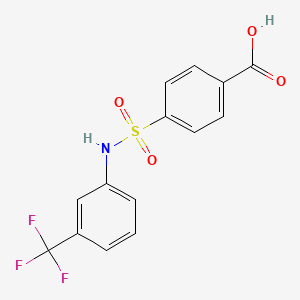

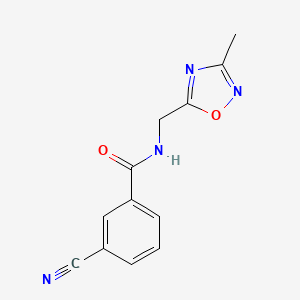

“4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” is a chemical compound with the molecular formula C14H10F3NO4S . It contains a total of 37 atoms; 12 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .

Synthesis Analysis

The synthesis of compounds similar to “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” has been reported in the literature. For instance, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized . The reactions of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 26 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic ether, and 1 thio sulfonamide .Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” is 345.29 .科学研究应用

-

Agrochemical and Pharmaceutical Industries

- Trifluoromethylpyridines (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Organic Light-Emitting Diodes (OLED)

- Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups have been synthesized and characterized for use in blue organic light-emitting diodes .

- These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs . The electroluminescent (EL) emission maximum of the three N, N-diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) .

-

Analgesic Potential

-

Suzuki–Miyaura Coupling

- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the manufacturing of more than 1000 tonnes per year, with the arylboronic acid/aryl chloride coupling as a key step .

- This reaction is successful due to a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

-

Protodeboronation of Pinacol Boronic Esters

- Protodeboronation of pinacol boronic esters has been studied for formal anti-Markovnikov hydromethylation of alkenes . This process allows for the formal hydrogenation of unactivated alkenes to alkanes .

- This protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

-

Cross-Coupling Reactions

- Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

- For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

-

Catalysis, Medicinal Chemistry, Polymer or Optoelectronics Materials

未来方向

While specific future directions for “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” are not mentioned in the literature, organoboron compounds are considered a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc .

属性

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-11(8-10)18-23(21,22)12-6-4-9(5-7-12)13(19)20/h1-8,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPXPKAQTBKIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2690926.png)

![2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B2690928.png)

![1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B2690932.png)

![2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2690934.png)

![1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690937.png)

![N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2690939.png)

![ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2690940.png)

![(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2690941.png)

![3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2690944.png)

![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)